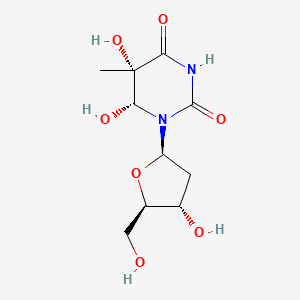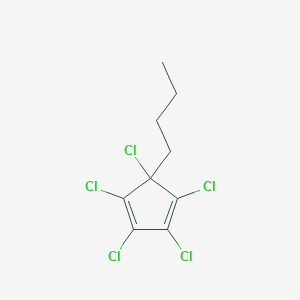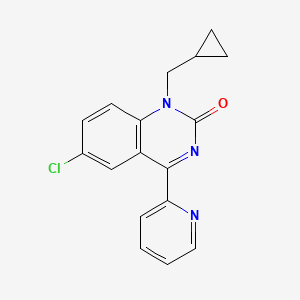
6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Pyridin-2-yl Group: This step involves the substitution of a suitable leaving group on the quinazolinone core with a pyridin-2-yl group, often using palladium-catalyzed cross-coupling reactions.
Cyclopropylmethylation: The final step involves the alkylation of the quinazolinone core with cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the pyridin-2-yl group, potentially leading to dihydroquinazolinone or reduced pyridine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted quinazolinones.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. For example, they may inhibit kinases, disrupt DNA synthesis, or modulate immune responses.
相似化合物的比较
Similar Compounds
4-(Pyridin-2-yl)quinazolin-2(1H)-one: Lacks the chloro and cyclopropylmethyl groups.
6-Chloro-4-(pyridin-2-yl)quinazolin-2(1H)-one: Lacks the cyclopropylmethyl group.
1-(Cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one: Lacks the chloro group.
Uniqueness
The presence of the chloro, cyclopropylmethyl, and pyridin-2-yl groups in 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one imparts unique chemical and biological properties. These structural features may enhance its binding affinity to biological targets, improve its stability, and modulate its reactivity in chemical reactions.
属性
CAS 编号 |
37554-28-2 |
|---|---|
分子式 |
C17H14ClN3O |
分子量 |
311.8 g/mol |
IUPAC 名称 |
6-chloro-1-(cyclopropylmethyl)-4-pyridin-2-ylquinazolin-2-one |
InChI |
InChI=1S/C17H14ClN3O/c18-12-6-7-15-13(9-12)16(14-3-1-2-8-19-14)20-17(22)21(15)10-11-4-5-11/h1-3,6-9,11H,4-5,10H2 |
InChI 键 |
LSQKQWLIRRQNSL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


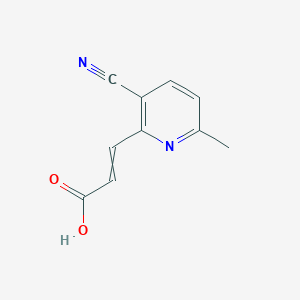
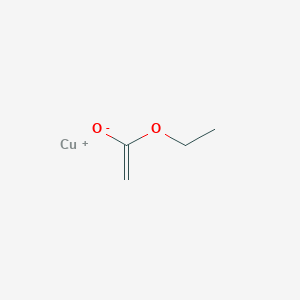
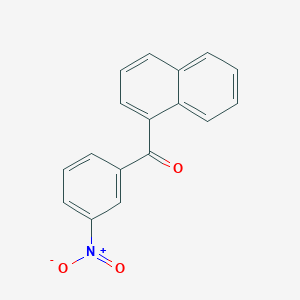
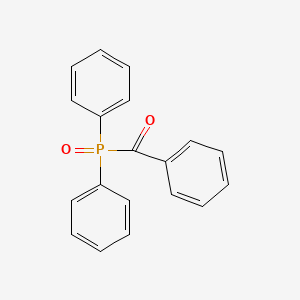
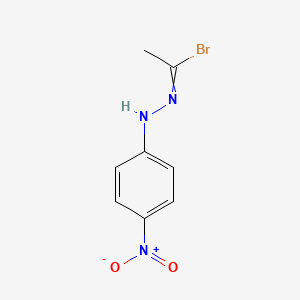
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
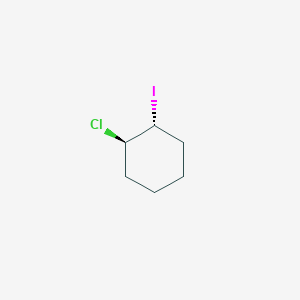
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
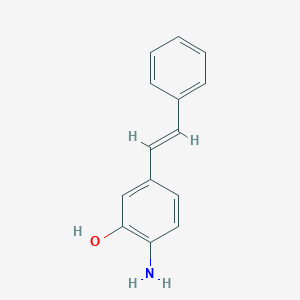

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
